molecular formula C5H6N2O3 B12793746 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione CAS No. 14628-46-7

1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione

Cat. No.: B12793746
CAS No.: 14628-46-7
M. Wt: 142.11 g/mol
InChI Key: VICDFJLHZGCTDV-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The hydroxymethyl group attached to the ring enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with formaldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives with altered reactivity.

    Substitution: The hydroxymethyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

    Hydroxymethylfurfural: Known for its use in the food industry and as a precursor for biofuels.

    Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biochemical research.

    β-Hydroxy β-methylbutyric acid: Used as a dietary supplement to enhance muscle growth and recovery.

Uniqueness: 1-(Hydroxymethyl)-1,2-dihydro-3,6-pyridazinedione is unique due to its specific structure and the presence of the pyridazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

14628-46-7

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-(hydroxymethyl)-1H-pyridazine-3,6-dione

InChI

InChI=1S/C5H6N2O3/c8-3-7-5(10)2-1-4(9)6-7/h1-2,8H,3H2,(H,6,9)

InChI Key

VICDFJLHZGCTDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(NC1=O)CO

Origin of Product

United States

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